molecular formula C11H16O4 B4236753 2-[2-ethoxy-4-(hydroxymethyl)phenoxy]ethanol

2-[2-ethoxy-4-(hydroxymethyl)phenoxy]ethanol

Cat. No.: B4236753
M. Wt: 212.24 g/mol
InChI Key: AVWVBZRDQCAHJR-UHFFFAOYSA-N
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Description

2-[2-ethoxy-4-(hydroxymethyl)phenoxy]ethanol is an organic compound with the molecular formula C11H16O4. It is a phenol derivative and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its phenoxyethanol structure, which includes an ethoxy group and a hydroxymethyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-ethoxy-4-(hydroxymethyl)phenoxy]ethanol typically involves the reaction of 2-ethoxyphenol with formaldehyde and ethylene glycol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The use of catalysts and continuous monitoring of the reaction progress ensures efficient production. The final product is purified through distillation or crystallization techniques to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-[2-ethoxy-4-(hydroxymethyl)phenoxy]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenoxyethanol derivatives .

Scientific Research Applications

2-[2-ethoxy-4-(hydroxymethyl)phenoxy]ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-ethoxy-4-(hydroxymethyl)phenoxy]ethanol involves its interaction with specific molecular targets and pathways. The compound’s phenolic structure allows it to participate in redox reactions, which can modulate cellular oxidative stress levels. Additionally, its ability to form hydrogen bonds and interact with biological membranes contributes to its biological activities .

Comparison with Similar Compounds

Similar Compounds

    Phenoxyethanol: A common preservative in cosmetics and pharmaceuticals with similar antimicrobial properties.

    2-ethoxy-4-(hydroxymethyl)phenol: Shares structural similarities but differs in its hydroxyl group positioning.

    2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Used as a photoinitiator in polymer synthesis

Uniqueness

2-[2-ethoxy-4-(hydroxymethyl)phenoxy]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

2-[2-ethoxy-4-(hydroxymethyl)phenoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-2-14-11-7-9(8-13)3-4-10(11)15-6-5-12/h3-4,7,12-13H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWVBZRDQCAHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CO)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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